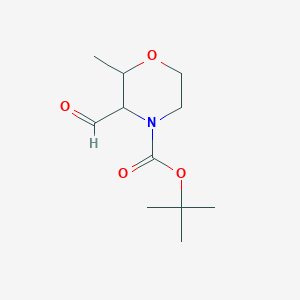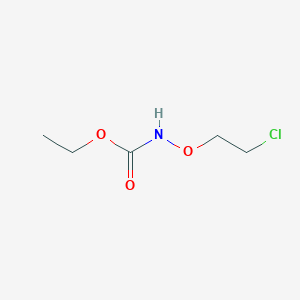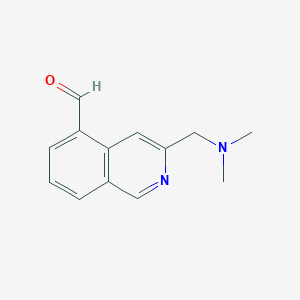
tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of tert-butyl 4-hydroxy-2-methylmorpholine-4-carboxylate with a formylating agent such as formic acid or formic anhydride . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction . Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in various chemical reactions that modify the structure and function of target molecules. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, thereby altering their activity and function .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate include:
tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate: This compound has a similar structure but with a different substitution pattern on the morpholine ring.
tert-Butyl 4-formyl-2-methylmorpholine-4-carboxylate: This compound differs in the position of the formyl group on the morpholine ring.
tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate: This compound has a piperidine ring instead of a morpholine ring and different functional groups.
Propiedades
Fórmula molecular |
C11H19NO4 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
tert-butyl 3-formyl-2-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-8-9(7-13)12(5-6-15-8)10(14)16-11(2,3)4/h7-9H,5-6H2,1-4H3 |
Clave InChI |
CSCYLUWCHOCIRE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N(CCO1)C(=O)OC(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![12-hydroxy-1,10-bis[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929119.png)





![Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-](/img/structure/B12929161.png)
